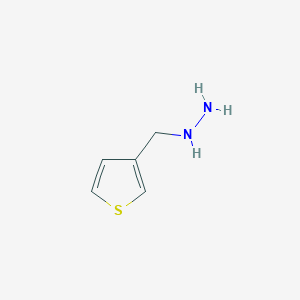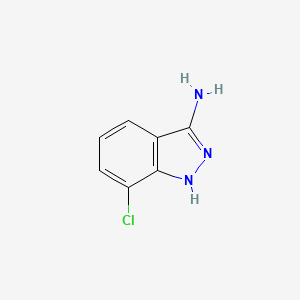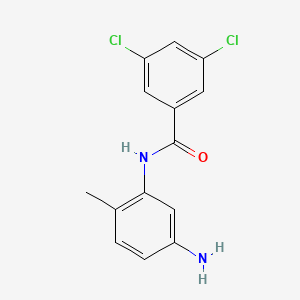
N-(5-Amino-2-methylphenyl)-3,5-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-Amino-2-methylphenyl)propanamide” is a compound with the molecular formula C10H14N2O . It has an average mass of 178.231 Da and a monoisotopic mass of 178.110611 Da .
Synthesis Analysis
A series of novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized by the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones .
Molecular Structure Analysis
The compound “N-(5-Amino-2-methylphenyl)propanamide” has a density of 1.1±0.1 g/cm3, a boiling point of 370.8±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .
Chemical Reactions Analysis
In organic chemistry, the Mannich reaction is a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl (C=O) functional group by formaldehyde (H−CHO) and a primary or secondary amine (−NH2) or ammonia (NH3) .
Physical And Chemical Properties Analysis
“N-(5-Amino-2-methylphenyl)propanamide” has a molar refractivity of 54.2±0.3 cm3, a polar surface area of 55 Å2, and a polarizability of 21.5±0.5 10-24 cm3 .
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound closely related to N-(5-Amino-2-methylphenyl)-3,5-dichlorobenzamide, has been identified as a herbicide effective against annual and perennial grasses. It demonstrates potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Soil Transformations
The transformation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide in soil has been studied, revealing the production of two main products. This transformation is influenced significantly by soil temperature, with higher temperatures accelerating the process (Yih, Swithenbank, & McRae, 1970).
Antimalarial Activity
Although not directly related to N-(5-Amino-2-methylphenyl)-3,5-dichlorobenzamide, studies on similar compounds, such as a series of N-alkylamino derivatives, have demonstrated increasing antimalarial potency against Plasmodium berghei in mice. These findings suggest potential applications in antimalarial research (Werbel et al., 1986).
Synthesis and Characterization
The synthesis and characterization of related compounds, including N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, have been explored. This research contributes to the understanding of chemical properties and potential applications of similar compounds (McLaughlin et al., 2016).
Selective Phytotoxic Activity
Research on N,N-di,sec.butylamides of aminobenzoic acids, which are structurally related to N-(5-Amino-2-methylphenyl)-3,5-dichlorobenzamide, has revealed selective phytotoxic activity. This finding is significant for developing selective herbicides (Baruffini et al., 1978).
Wirkmechanismus
Target of Action
Similar compounds have been known to target protein kinase c (pkc) .
Mode of Action
It is suggested that it may interact with its targets, potentially inhibiting their function
Biochemical Pathways
Given its potential interaction with pkc, it may influence pathways regulated by this enzyme . PKC is involved in numerous cellular processes, including cell growth and differentiation, gene expression, hormone secretion, and immune response .
Pharmacokinetics
It is known that the compound has a molecular weight of 27732 , which may influence its bioavailability and distribution within the body.
Result of Action
Similar compounds have shown antimicrobial and antioxidant activities . These effects suggest that N-(5-Amino-2-methylphenyl)-3,5-dichlorobenzamide could potentially influence cellular redox status and microbial growth.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(5-amino-2-methylphenyl)-3,5-dichlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-8-2-3-12(17)7-13(8)18-14(19)9-4-10(15)6-11(16)5-9/h2-7H,17H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSINOWMMMNDPSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-3,5-dichlorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


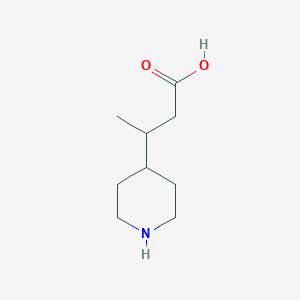
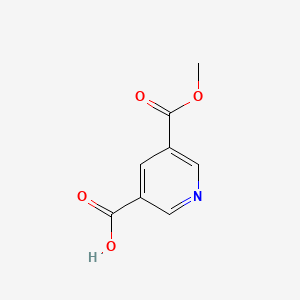


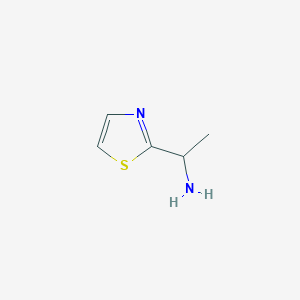
![[2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1319747.png)


![8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1319752.png)

